3-methoxy-1-methyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-1H-pyrazole-4-carboxamide
CAS No.: 2320668-51-5
Cat. No.: VC7250595
Molecular Formula: C16H21N3O3S
Molecular Weight: 335.42
* For research use only. Not for human or veterinary use.
![3-methoxy-1-methyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-1H-pyrazole-4-carboxamide - 2320668-51-5](/images/structure/VC7250595.png)
Specification
CAS No. | 2320668-51-5 |
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Molecular Formula | C16H21N3O3S |
Molecular Weight | 335.42 |
IUPAC Name | 3-methoxy-1-methyl-N-[(4-thiophen-3-yloxan-4-yl)methyl]pyrazole-4-carboxamide |
Standard InChI | InChI=1S/C16H21N3O3S/c1-19-9-13(15(18-19)21-2)14(20)17-11-16(4-6-22-7-5-16)12-3-8-23-10-12/h3,8-10H,4-7,11H2,1-2H3,(H,17,20) |
Standard InChI Key | AIVOAFNNDYZTKR-UHFFFAOYSA-N |
SMILES | CN1C=C(C(=N1)OC)C(=O)NCC2(CCOCC2)C3=CSC=C3 |
Introduction
Structural Characterization and Molecular Features
Core Architecture
The molecule comprises a pyrazole ring substituted with methoxy (-OCH₃) and methyl (-CH₃) groups at positions 3 and 1, respectively. A carboxamide (-CONH₂) group at position 4 is further functionalized with a [4-(thiophen-3-yl)oxan-4-yl]methyl moiety. The oxane (tetrahydropyran) ring at the N-terminus incorporates a thiophene group, introducing sulfur-based heterocyclic character.
Table 1: Structural Comparison with Analogous Pyrazole Derivatives
The methoxy group enhances electron density, potentially improving solubility and influencing binding interactions . The thiophene-oxane moiety may engage in hydrophobic interactions with biological targets, akin to solvent-front mutations in kinase inhibitors .
Synthetic Pathways and Optimization
Proposed Synthesis Strategy
While direct synthesis data for this compound are unavailable, routes for analogous pyrazole carboxamides suggest:
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Pyrazole Core Formation: Cyclocondensation of hydrazines with β-keto esters or 1,3-diketones.
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Carboxamide Introduction: Coupling the pyrazole-4-carboxylic acid with an amine (e.g., [4-(thiophen-3-yl)oxan-4-yl]methylamine) using activating agents like HATU or EDCI .
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Functionalization: Methoxy and methyl groups are introduced via nucleophilic substitution or palladium-catalyzed cross-coupling during intermediate stages.
Table 2: Key Synthetic Intermediates
Intermediate | Role | Potential Challenges |
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Pyrazole-4-carboxylic acid | Carboxamide precursor | Regioselectivity in pyrazole formation |
[4-(Thiophen-3-yl)oxan-4-yl]methylamine | Amine coupling partner | Steric hindrance during amide bond formation |
Protected methoxy intermediates | Ensures selective functionalization | Deprotection under mild conditions |
The oxane-thiophene moiety may require orthogonal protection strategies, such as tert-butyl carbamates , to prevent side reactions during coupling.
Physicochemical and Pharmacokinetic Properties
Calculated Properties
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Molecular Formula: C₁₆H₂₁N₃O₃S
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Molecular Weight: 335.42 g/mol
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logP (Predicted): ~2.1 (moderate lipophilicity due to thiophene and oxane).
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Hydrogen Bond Donors/Acceptors: 2/5, suggesting moderate solubility in polar solvents.
The thiophene group introduces π-π stacking potential, while the oxane ring enhances conformational rigidity, potentially improving metabolic stability .
Biological Activity and Mechanism of Action
Hypothesized Targets
Based on structural analogs like RET inhibitor 8q , the compound may inhibit kinases or enzymes requiring ATP-binding pockets. The carboxamide group could act as a hydrogen bond donor, mimicking ATP’s adenine moiety.
Table 3: Comparison with Known Kinase Inhibitors
Compound | Target Kinase | IC₅₀ (nM) | Key Structural Features |
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Target Compound | Hypothetical | N/A | Thiophene-oxane for hydrophobic interactions |
RET Inhibitor 8q | RET (wild-type) | 13.7 | Quinolin-4-yloxy phenylamino group |
The thiophene’s sulfur atom may coordinate with metal ions in catalytic sites, while the oxane’s oxygen could stabilize water-mediated interactions.
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